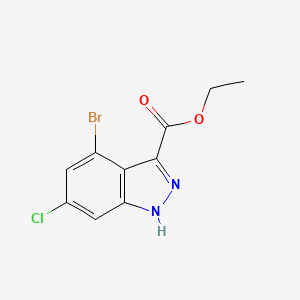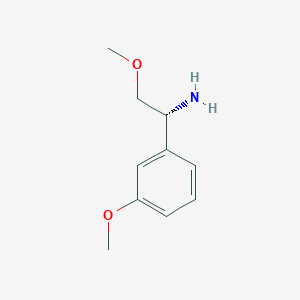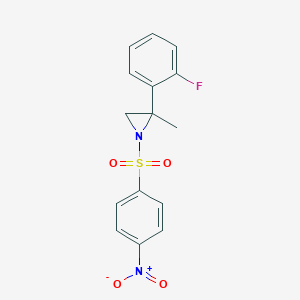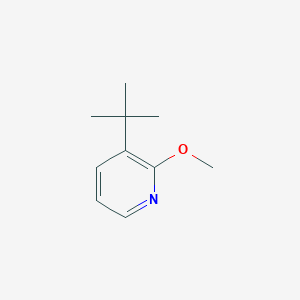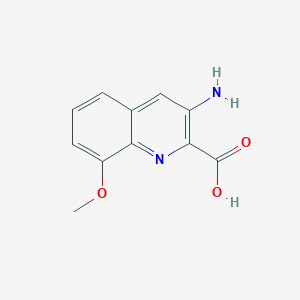
5-Bromo-3-fluoro-N-hydroxypicolinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-N-hydroxypicolinimidamide typically involves the reaction of 5-bromo-3-fluoropyridine with hydroxylamine under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at a controlled temperature . The process may involve multiple steps, including the formation of intermediate compounds, followed by purification to obtain the final product.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-fluoro-N-hydroxypicolinimidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
5-Bromo-3-fluoro-N-hydroxypicolinimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-fluoro-N-hydroxypicolinimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-3-fluoropyridine: A precursor in the synthesis of 5-Bromo-3-fluoro-N-hydroxypicolinimidamide.
3-Fluoro-5-(trifluoromethyl)phenylboronic acid: Another fluorinated compound with different applications.
Uniqueness
This compound is unique due to its specific combination of bromine, fluorine, and hydroxylamine functional groups. This combination imparts distinct chemical properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H5BrFN3O |
|---|---|
Poids moléculaire |
234.03 g/mol |
Nom IUPAC |
5-bromo-3-fluoro-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C6H5BrFN3O/c7-3-1-4(8)5(10-2-3)6(9)11-12/h1-2,12H,(H2,9,11) |
Clé InChI |
TYHXZQABBUKAOZ-UHFFFAOYSA-N |
SMILES isomérique |
C1=C(C=NC(=C1F)/C(=N/O)/N)Br |
SMILES canonique |
C1=C(C=NC(=C1F)C(=NO)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






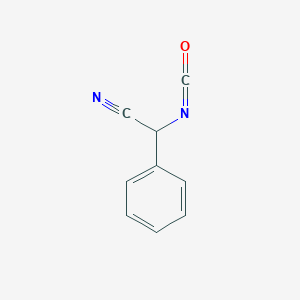
![6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13657789.png)
![4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13657794.png)

